3-Fluoro-5-(methylsulfonyl)benzaldehyde
Description
3-Fluoro-5-(methylsulfonyl)benzaldehyde (CAS: 158608-00-5) is a fluorinated aromatic aldehyde featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position relative to the aldehyde group. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The methylsulfonyl group contributes to its polarity and stability, while the fluorine atom modulates electronic effects and metabolic stability .
Properties
CAS No. |
923266-26-6 |
|---|---|
Molecular Formula |
C8H7FO3S |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-fluoro-5-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |
InChI Key |
ZOFISFULBDNTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Sulfonyl Group Placement
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS: 923266-26-6) Structural Difference: The methylsulfonyl group is at the para position relative to the aldehyde. However, the similarity score (0.96) indicates nearly identical electronic profiles . Physical Properties: No direct melting point data is available, but its positional isomer, 4-(methylsulfonyl)benzaldehyde (CAS: 5398-77-6), has a melting point of 156–159°C and requires storage at 0–6°C due to thermal sensitivity .
Trifluoromethyl-Substituted Analogs
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7)
- Structural Difference : The methylsulfonyl group is replaced with a trifluoromethyl (-CF₃) group.
- Impact : The -CF₃ group is less polar but more electron-withdrawing than -SO₂CH₃, leading to higher lipophilicity (logP ≈ 2.1 vs. ~1.5 for the sulfonyl analog). This enhances membrane permeability but may reduce aqueous solubility .
- Molecular Weight : 192.11 g/mol (vs. 202.19 g/mol for 3-Fluoro-5-(methylsulfonyl)benzaldehyde) .
Thiophene-Containing Derivatives
- 3-Fluoro-5-thiophen-2-ylbenzaldehyde (CAS: 2270911-32-3) Structural Difference: A thiophene ring replaces the methylsulfonyl group. However, the absence of the sulfonyl group reduces polarity and metabolic stability .
Methoxymethoxy-Substituted Derivatives
- 3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS: 1599306-92-9)
- Structural Difference : A methoxymethoxy (-OCH₂OCH₃) group replaces the methylsulfonyl substituent.
- Impact : The ether group increases hydrophilicity but lacks the electron-withdrawing character of -SO₂CH₃, resulting in lower reactivity in electrophilic substitutions. This derivative is more suited for prodrug designs due to its hydrolytic lability .
Data Tables
Table 1: Key Physical and Chemical Properties
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Research Findings
- Synthetic Utility : The methylsulfonyl group in this compound facilitates regioselective functionalization, as demonstrated in palladium-catalyzed coupling reactions. In contrast, trifluoromethyl analogs require harsher conditions due to reduced leaving-group ability .
- Biological Relevance : Sulfonyl-containing derivatives exhibit higher binding affinity to kinase targets compared to thiophene analogs, attributed to hydrogen bonding with the sulfonyl oxygen .
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